Cas no 189059-58-3 ((S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol)

(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol 化学的及び物理的性質
名前と識別子
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- (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
- A-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
- DTXSID60474208
- (s)-(2-amino-5-chlorophenyl)(2,3-dimethoxyphenyl)methanol
- SCHEMBL4679921
- CS-0449089
- (S)-(2-amino-5-chlorophenyl)-(2,3-dimethoxyphenyl)methanol
- (S)-
- 189059-58-3
- starbld0018865
- DB-224814
- (S)-alpha-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol
-
- インチ: InChI=1S/C15H16ClNO3/c1-19-13-5-3-4-10(15(13)20-2)14(18)11-8-9(16)6-7-12(11)17/h3-8,14,18H,17H2,1-2H3/t14-/m1/s1
- InChIKey: PFYJBTBGYMYLPD-CQSZACIVSA-N
- ほほえんだ: COC1=CC=CC(=C1OC)C(C2=C(C=CC(=C2)Cl)N)O
計算された属性
- せいみつぶんしりょう: 293.0818711g/mol
- どういたいしつりょう: 293.0818711g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A603700-250mg |
(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol |
189059-58-3 | 250mg |
$ 2193.00 | 2023-04-19 | ||
TRC | A603700-25mg |
(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol |
189059-58-3 | 25mg |
$ 282.00 | 2023-04-19 | ||
TRC | A603700-1g |
(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol |
189059-58-3 | 1g |
$ 7600.00 | 2023-09-08 |
(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanolに関する追加情報
Introduction to (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol (CAS No. 189059-58-3)
(S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol, with the CAS number 189059-58-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol features a benzenoid core substituted with various functional groups. The presence of an amino group at the 2-position and a chloro group at the 5-position, along with methoxy groups at the 2 and 3 positions, contributes to its unique chemical properties and biological interactions. This arrangement not only influences its solubility and stability but also plays a crucial role in its pharmacological effects.
In recent years, there has been a growing interest in developing novel compounds that can modulate biological pathways associated with various diseases. The dimethoxy substituents in this molecule are particularly noteworthy, as they have been shown to enhance binding affinity and selectivity in several drug targets. This feature makes (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol a valuable candidate for further investigation in drug discovery.
One of the most compelling aspects of this compound is its stereochemistry. The (S) configuration at the α-position imparts specific spatial orientation to the molecule, which can significantly affect its interaction with biological targets. Stereoisomers are known to exhibit different pharmacological profiles, and the (S) form of this compound has been found to possess unique properties that make it particularly effective in certain contexts.
Recent studies have demonstrated that derivatives of benzenemethanol analogs can exhibit potent activity against various disease states. The combination of amino, chloro, and methoxy groups in (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol has been shown to enhance its ability to interact with specific enzymes and receptors. For instance, preliminary research suggests that this compound may have inhibitory effects on certain kinases and transcription factors, which are implicated in cancer progression.
The synthesis of (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol involves multi-step organic reactions that require precise control over reaction conditions. The use of chiral auxiliaries or catalysts is often necessary to achieve the desired stereochemical outcome. Advances in synthetic methodologies have made it possible to produce this compound in higher yields and purity, facilitating further pharmacological studies.
In addition to its potential therapeutic applications, (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol has also been explored for its role in chemical biology research. Its unique structure allows researchers to probe the mechanisms of various biological processes by studying its interactions with cellular components. This has led to insights into how small molecules can modulate complex signaling pathways.
The future prospects for this compound are promising. Ongoing research aims to optimize its pharmacological properties and explore new therapeutic indications. By leveraging computational chemistry and high-throughput screening techniques, scientists hope to identify new derivatives with enhanced efficacy and reduced side effects. The development of novel drug candidates like (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol represents a significant step forward in addressing unmet medical needs.
The regulatory landscape for such compounds is also evolving. As new synthetic routes are developed and more data becomes available on their safety and efficacy, regulatory agencies are adapting their guidelines to accommodate these advancements. This ensures that promising compounds like (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol can progress through clinical trials and eventually reach patients who may benefit from them.
In conclusion, (S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol (CAS No. 189059-58-3) is a compound of great interest in pharmaceutical research due to its unique structure and promising biological activities. Its development represents a testament to the ongoing efforts in drug discovery aimed at addressing complex diseases through innovative chemical solutions.
189059-58-3 ((S)-α-(2-Amino-5-chlorophenyl)-2,3-dimethoxybenzenemethanol) 関連製品
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